molecular formula C14H7ClF4O2 B6404320 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261908-69-3

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6404320
CAS No.: 1261908-69-3
M. Wt: 318.65 g/mol
InChI Key: DBYFFGXPQPPHOJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituents This is followed by a Friedel-Crafts acylation to attach the trifluoromethyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as aluminum chloride or iron(III) chloride are often used to facilitate the Friedel-Crafts reactions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of quinones or carboxylic acids with higher oxidation states.

    Reduction: Formation of alcohols or hydrocarbons with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic acids on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. The presence of halogen and trifluoromethyl groups can enhance the bioactivity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and halogen bonding. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-fluorophenyl)benzoic acid
  • 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid
  • 3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid

Uniqueness

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the simultaneous presence of chloro, fluoro, and trifluoromethyl groups. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and bioactivity compared to similar compounds lacking this group.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-11-6-7(1-2-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYFFGXPQPPHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690558
Record name 3'-Chloro-4'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-69-3
Record name 3'-Chloro-4'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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